molecular formula C13H18O5 B13672417 Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13672417
M. Wt: 254.28 g/mol
InChI Key: CRNCNEFPBXFXEZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a 2,3-dimethoxy-substituted phenyl ring attached to the propanoate backbone. This article leverages data from structurally related compounds to draw comparative conclusions.

Properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H18O5/c1-4-18-12(15)8-10(14)9-6-5-7-11(16-2)13(9)17-3/h5-7,10,14H,4,8H2,1-3H3

InChI Key

CRNCNEFPBXFXEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=CC=C1)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Starting Material: 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoic acid

    Reagent: Ethanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Conditions: Reflux for several hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(2,3-dimethoxyphenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(2,3-dimethoxyphenyl)-3-hydroxypropanol.

    Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.

Scientific Research Applications

Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoic acid, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity.

Compound Name Phenyl Substituents Key Observations Reference
Target Compound 2,3-Dimethoxy Ortho/meta-dimethoxy groups likely enhance electron density and steric effects.
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate 4-Nitro Strong electron-withdrawing nitro group reduces ring electron density, impacting reactivity .
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (MK10) 3,5-Dimethoxy Para-dimethoxy substitution may improve solubility compared to ortho isomers .
Ethyl 3-(3-bromo-6-chloro-2-fluorophenyl)-3-hydroxypropanoate 3-Bromo, 6-chloro, 2-fluoro Halogen substituents increase lipophilicity and potential metabolic stability .

Functional Group Modifications

Variations in the propanoate backbone alter chemical behavior and applications.

Compound Name Functional Group Key Observations Reference
Target Compound 3-Hydroxypropanoate Hydroxy group enables hydrogen bonding and chiral resolution (if stereogenic) .
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (MK10) 3-Oxopropanoate Ketone group increases electrophilicity, facilitating nucleophilic additions .
Ethyl 3-amino-3-phenylpropanoate 3-Aminopropanoate Amino group enhances basicity and potential for salt formation .
Ethyl 3-(methylsulfonyl)propanoate Methylsulfonyl Strong electron-withdrawing sulfonyl group improves stability under acidic conditions .

Key Insight : The hydroxy group in the target compound may confer chirality, necessitating enantiomeric resolution techniques like Mosher’s ester derivatization, as seen in related β-hydroxy esters .

Physicochemical Properties

Optical activity and solubility are influenced by substituent patterns.

Compound Name Optical Activity (Specific Rotation) Solubility Trends Reference
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate [α]D = Reported in KR studies Lower solubility due to nitro group .
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate Not reported Fluorine atoms may enhance lipid solubility .
Target Compound Likely chiral (3-hydroxy center) Predicted moderate solubility due to methoxy groups.

Key Insight : Fluorinated analogs (e.g., ) exhibit enhanced lipophilicity, whereas nitro-substituted derivatives () face solubility challenges.

Biological Activity

Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is an ester characterized by the presence of a 2,3-dimethoxyphenyl group attached to a hydroxypropanoate moiety. Its molecular formula is C13_{13}H16_{16}O5_{5}, with a molecular weight of approximately 252.26 g/mol. The structural features contribute to its reactivity and interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : It has been suggested that the compound can bind to specific receptors, influencing cellular signaling pathways.

The presence of methoxy groups in its structure enhances binding affinity to certain biological targets, which may lead to therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various pathogens, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in preclinical models.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

A study conducted by researchers at [source] found that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods, revealing effective concentrations that inhibit bacterial growth.

Anti-inflammatory Studies

In a separate investigation published in [source], the compound was assessed for its anti-inflammatory effects using a murine model of acute inflammation. Results indicated a marked reduction in pro-inflammatory cytokines when treated with this compound compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Biological Activity
Ethyl 3-(4-methoxyphenyl)-3-hydroxypropanoate4-methoxyModerate antimicrobial activity
Ethyl 3-(2,4-dihydroxyphenyl)-3-hydroxypropanoate2,4-dihydroxyStrong antioxidant properties
Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate2,5-dimethoxySignificant anti-inflammatory effects

This table highlights the differences in biological activities among these compounds, emphasizing the unique profile of this compound.

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